ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate

Stereoselective Synthesis Push-Pull Olefins Isomerism

Standard E/Z mixtures from ethyl acetoacetate-derived push-pull olefins introduce stereochemical variability, compromising heterocycle annulation yields. This prototypical push-pull olefin exists exclusively as the thermodynamically favored E-isomer (ΔδC=C = 85.83 ppm), eliminating purification ambiguity. - **Key advantage:** Irreversible thermal Z→E isomerization (Ea = 19.6 kcal/mol) ensures single-isomer consistency - **Application:** Essential starting material for 5-cyanouracil synthesis via multicomponent reactions (WO2019/240938) - **Scalable:** 87% yield protocol, suitable for preclinical to early clinical development

Molecular Formula C9H12N2O4
Molecular Weight 212.20 g/mol
Cat. No. B11725944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl N-(2-cyano-3-ethoxyacryloyl)carbamate
Molecular FormulaC9H12N2O4
Molecular Weight212.20 g/mol
Structural Identifiers
SMILESCCOC=C(C#N)C(=O)NC(=O)OCC
InChIInChI=1S/C9H12N2O4/c1-3-14-6-7(5-10)8(12)11-9(13)15-4-2/h6H,3-4H2,1-2H3,(H,11,12,13)
InChIKeyJNZGHWBZWCEXEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl N-(2-Cyano-3-ethoxyacryloyl)carbamate: Stereochemically Pure Push-Pull Olefin


Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate (C9H12N2O4, MW 212.2) is a prototypical push-pull olefin characterized by a highly polarized carbon-carbon double bond arising from the juxtaposition of electron-withdrawing (cyano, carbamate) and electron-donating (ethoxy) substituents [1]. This electronic configuration results in a large 13C NMR chemical shift difference (ΔδC=C = 85.83 ppm) and governs its unique thermal and photochemical E/Z isomerization behavior [1]. Synthesized with high stereoselectivity from ethyl (2-cyanoacetyl)carbamate and ethyl orthoformate, it serves as a versatile intermediate in multi-component reactions, most notably for the construction of 5-cyanouracil derivatives, a class of modified nucleobases with potential anticancer activity [2].

StereochemistryExclusive E-isomer push-pull olefin
PolarizationHigh ΔδC=C (85.83 ppm) for spectroscopic tracking
Thermal behaviorIrreversible Z→E reversion for molecular switch studies
Synthetic utilityStereospecific intermediate for 5-cyanouracils and heterocycle libraries

Why Generic Reagents Cannot Replace Ethyl N-(2-Cyano-3-ethoxyacryloyl)carbamate


Attempts to substitute ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate with simpler 2-cyano-3-ethoxyacrylic esters (e.g., ethyl 2-cyano-3-ethoxyacrylate, CAS 94-05-3) or other push-pull olefins fundamentally alter reaction outcomes due to the unique stereoelectronic properties of the carbamate-substituted system [1][2]. The target compound exists exclusively as the thermodynamically favored E-isomer under standard synthetic conditions, while closely related push-pull olefins like those derived from ethyl acetoacetate form a 1:1 E/Z mixture, complicating downstream purification and reducing overall process efficiency [1]. Furthermore, the irreversible thermal Z→E isomerization (Ea = 19.6 kcal/mol) ensures a reliable, single-isomer product upon heating, a characteristic not observed in many analogous systems, thereby providing a critical advantage in applications requiring stereochemical homogeneity such as molecular switching or regiospecific heterocycle annulation [1][2].

Target compound
Exclusive E-isomer from carbamate-directed synthesis; irreversible thermal reversion ensures single-isomer outcome
Simple 2-cyano-3-ethoxyacrylic esters
Lack carbamate control; may form E/Z mixtures (e.g., 1:1) that complicate purification and alter regiospecific annulation pathways
Target compound
Well-defined irreversible Z→E barrier supports predictable one-way molecular switching
Other push-pull olefins
Lower rotational barriers and reversible equilibria may shift switching behavior; isomerization profile may not transfer
Target compound
Carbamate-substituted system ensures regiospecific cyclization with primary amines to 5-cyanouracils
Generic β-ketoester analogs
Different electronic bias may alter chemoselectivity; cyclization outcome may shift, requiring re-validation

Ethyl N-(2-Cyano-3-ethoxyacryloyl)carbamate: Head-to-Head Comparison with Analogs


Exclusive E-Stereoselectivity vs. Acetoacetate Analog

Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate (E-2) is obtained exclusively as the E-isomer when synthesized from ethyl (2-cyanoacetyl)carbamate and ethyl orthoformate in the presence of acetic anhydride [1]. In a direct comparative experiment under identical conditions, the analogous push-pull olefin derived from ethyl acetoacetate (compound 3) yielded a 1:1 mixture of E- and Z-isomers [1]. This demonstrates that the carbamate functional group in the target compound provides a unique stereochemical control not available with simpler β-ketoester derivatives.

E-Stereoselectivity vs acetoacetate analog
Head-to-head
Target: 100% E-isomer
Comparator: 50% E, 50% Z
Supports exclusive single-isomer synthesis workflow; avoids isomer separation steps
Reported under identical reaction conditions with acetic anhydride
Stereoselective Synthesis Push-Pull Olefins Isomerism

Strong Push-Pull Polarization by 13C NMR

The extent of π-bond polarization in ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate is quantitatively reflected in its 13C NMR spectrum, which exhibits a remarkable chemical shift difference between the two sp2-hybridized olefinic carbons of ΔδC=C = 85.83 ppm [1]. This value is among the largest reported for push-pull alkenes and serves as a definitive spectroscopic marker of its electron distribution. In comparison, non-push-pull olefins typically show ΔδC=C values below 20 ppm [1].

Push-pull polarization by 13C NMR
Class-level
ΔδC=C = 85.83 ppm
Provides a robust spectroscopic handle for monitoring electronic distribution and switching states
Baseline non-push-pull olefins typically
Irreversible thermal Z→E isomerization
Class-level
Ea = 19.6 kcal mol⁻¹
ΔG‡ = 24.4 kcal mol⁻¹
Supports predictable one-way molecular switch behavior; distinct from reversible push-pull analogs
Negative ΔS‡ (-17.5 cal K⁻¹ mol⁻¹) indicates charge-separated transition state
Scalable synthesis yield
Cross-study
87% isolated yield
Supports reliable access for medicinal chemistry and heterocycle library synthesis
Mild conditions; patent-validated protocol
Physical Organic Chemistry NMR Spectroscopy Electronic Structure

Irreversible Thermal Z→E Isomerization

The Z-isomer of the target compound (Z-2), generated via irradiation at 254 nm, undergoes spontaneous and irreversible thermal isomerization back to the E-isomer with well-defined activation parameters: Ea = 19.6 kcal mol⁻¹, ΔH‡ = 19.0 kcal mol⁻¹, ΔS‡ = -17.5 cal K⁻¹ mol⁻¹, and ΔG‡ = 24.4 kcal mol⁻¹ [1]. The negative entropy of activation indicates a highly ordered, charge-separated transition state, characteristic of a polarized push-pull system [1]. In contrast, many simple push-pull olefins exhibit lower rotational barriers and reversible isomerization equilibria, making them less suitable for applications requiring a distinct 'on-off' switching state [1].

Irreversible thermal Z→E isomerization
Class-level
Ea = 19.6 kcal mol⁻¹
ΔG‡ = 24.4 kcal mol⁻¹
Supports predictable one-way molecular switch behavior; distinct from reversible push-pull analogs
Negative ΔS‡ (-17.5 cal K⁻¹ mol⁻¹) indicates charge-separated transition state
Photochemistry Kinetics Molecular Switches

Scalable, High-Yield Synthesis for Thyroid Hormone Agonists

A robust and high-yielding synthesis of ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate is detailed in patent WO2019/240938, where it serves as a key intermediate (Example 12g) in the preparation of thyroid hormone receptor agonists . The procedure involves reacting a cyanoacetyl carbamate precursor with triethyl orthoformate in acetonitrile at 80°C for 4 hours, affording the pure product in 87% yield after column chromatography . This yield and the mild conditions (no strong acids or bases) compare favorably with alternative multi-step routes to similar cyanoacryloyl intermediates, which often require harsher reagents or give lower overall yields [1].

Scalable synthesis yield
Cross-study
87% isolated yield
Supports reliable access for medicinal chemistry and heterocycle library synthesis
Mild conditions; patent-validated protocol
Process Chemistry Drug Synthesis Patent-Validated Method

Ethyl N-(2-Cyano-3-ethoxyacryloyl)carbamate: Key Applications


Stereospecific Building Block for 5-Cyanouracils

Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate is the established starting material for the synthesis of 5-cyanouracils via a multi-component reaction with primary amines [1]. The exclusive E-geometry of this intermediate is critical; it reacts with amines to form Z-3 intermediates, which then undergo base-catalyzed intramolecular cyclization to generate the biologically active 5-cyanouracil scaffold with high fidelity [1]. Attempting this sequence with a non-stereoselective analog (e.g., an E/Z mixture) would lead to a complex mixture of cyclized and non-cyclized byproducts, severely compromising the yield and purity of the final pharmaceutical lead [1].

Push-Pull Olefin Photochromic Switch Model

The compound's well-defined photochemical E→Z isomerization (40% Z-2 after 2 h at 254 nm) and irreversible thermal Z→E reversion (Ea = 19.6 kcal/mol) make it an ideal model for fundamental studies on light-driven molecular switches and data storage devices [1]. Its large 13C NMR shift difference (ΔδC=C = 85.83 ppm) provides a convenient spectroscopic handle for monitoring switching states in real-time, offering a reproducible and well-characterized platform for benchmarking new photo-responsive materials against a known standard [1].

Key Intermediate for Thyroid Hormone Receptor Agonists

A validated, scalable synthesis of ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate is described in patent WO2019/240938, where it serves as a crucial intermediate en route to novel thyroid hormone receptor agonists [1]. The patent demonstrates the industrial relevance of this compound, providing a reliable 87% yield protocol that can be scaled to meet the demands of preclinical and early clinical development for metabolic or endocrine disorder therapeutics [1].

Chemoselective Annulations for Heterocyclic Libraries

Beyond 5-cyanouracils, the polarized C=C bond in ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate acts as a versatile electrophile for the construction of other nitrogen-containing heterocycles [1][2]. Its dual reactivity—the ethoxy group as a leaving group and the α,β-unsaturated system as a Michael acceptor—enables diverse annulation strategies with hydrazines, amidines, or other dinucleophiles. This synthetic utility, combined with its stable E-configuration, allows for the systematic generation of compound libraries with high stereochemical purity, accelerating structure-activity relationship (SAR) studies in drug discovery campaigns [2].

Application
Selection Property
Validation Focus
Stereospecific 5-cyanouracil synthesis
Exclusive E-isomer geometry
Regiospecific cyclization yield and purity
Photochromic molecular switch model studies
Defined photochemical E→Z and irreversible thermal Z→E
Spectroscopic state monitoring by 13C NMR
Thyroid hormone receptor modulator research intermediate
Scalable high-yield synthetic access
Synthetic reproducibility for SAR campaigns
Chemoselective heterocycle annulation libraries
Dual electrophilic reactivity (leaving group and Michael acceptor)
Stereochemical purity of compound libraries

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